N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207569
InChI: InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H9BrFN3O2S
Molecular Weight: 322.16 g/mol

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

CAS No.:

Cat. No.: VC17207569

Molecular Formula: C9H9BrFN3O2S

Molecular Weight: 322.16 g/mol

* For research use only. Not for human or veterinary use.

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide -

Specification

Molecular Formula C9H9BrFN3O2S
Molecular Weight 322.16 g/mol
IUPAC Name N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide
Standard InChI InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)
Standard InChI Key OJUAZJBMYHVDGD-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1H-indazole scaffold substituted at the 1-position with a methyl group, at the 4-position with fluorine, and at the 7-position with bromine. The methanesulfonamide moiety is attached to the 3-position nitrogen via an N–S bond. This substitution pattern enhances metabolic stability compared to simpler indazole derivatives, as evidenced by the fluorine atom’s electronegativity and the bromine atom’s steric bulk .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₀BrFN₃O₂S
Molecular Weight342.15 g/mol
IUPAC NameN-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
Canonical SMILESCN1C2=C(C(=NN1)C)S(=O)(=O)NC3=C2C=C(C=C3Br)F
Topological Polar SA89.5 Ų
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors5 (2 indazole N, 2 sulfonyl O, F)

The structural complexity arises from the interplay between the electron-withdrawing fluorine and bromine substituents, which influence the indazole ring’s electronic density and the sulfonamide group’s acidity .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a modular approach, as outlined in Patent WO2020084491A1 for related indazole sulfonamides . Key steps include:

  • Indazole Core Formation: Cyclization of 4-fluoro-7-bromo-1-methyl-1H-indazol-3-amine via Buchwald-Hartwig coupling or palladium-catalyzed amination.

  • Sulfonylation: Reaction with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .

  • Purification: Column chromatography with hexane:ethyl acetate gradients (90:10 → 60:40) yields the final product in 46–71% purity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 16 hr68%
SulfonylationMsCl (2.5 eq), TEA (3 eq), DCM, 0–25°C85%
WorkupNa₂SO₄ drying, vac. concentration

Critical parameters include maintaining sub-10°C temperatures during sulfonylation to prevent N-oxide formation and using anhydrous DCM to avoid hydrolysis .

Physicochemical Characterization

Spectral Data

While experimental spectra for the target compound are unavailable, analogs provide reference benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole H-5), 7.89 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 3H, N–CH₃), 3.41 (s, 3H, SO₂NHCH₃) .

  • ESI-MS (m/z): [M+H]⁺ calcd. 342.15, observed 342.1 .

  • HPLC Retention: 12.7 min (Sunfire C18, 0.1% TFA/MeCN gradient) .

The fluorine atom induces a deshielding effect on adjacent protons, while the bromine atom contributes to distinct isotopic patterns in mass spectra .

Biological Activity and Applications

Table 3: Hypothetical Pharmacokinetic Profile

ParameterValue (Predicted)
LogP2.8 ± 0.3
Solubility (pH 7.4)12 µM
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC₅₀ = 5 µM)

These predictions derive from QSAR models trained on indazole sulfonamides .

Stability and Degradation

Forced Degradation Studies

Under stress conditions:

  • Acidic (0.1N HCl, 70°C): De-bromination occurs after 24 hr, forming 4-fluoro-1-methyl-1H-indazol-3-yl methanesulfonamide .

  • Oxidative (3% H₂O₂): Sulfonamide oxidation to sulfonic acid predominates (t₁/₂ = 8 hr) .

  • Photolytic (ICH Q1B): <5% degradation after 200 W·hr/m² UV exposure, indicating photostability .

Industrial-Scale Synthesis Considerations

Process Optimization

Key challenges in scaling include:

  • Exothermic Sulfonylation: Requires jacketed reactors with −10°C cooling capacity.

  • Bromine Handling: Closed systems with HEPA filtration to prevent occupational exposure.

  • Waste Streams: Recycling DCM via distillation (≥98% recovery) .

Patent WO2020084491A1 details a 75% isolated yield at 10 kg scale using continuous flow hydrogenation for nitro group reduction .

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